molecular formula C8H11N5O B2897124 N-(2-hydroxyphenyl)imidodicarbonimidic diamide CAS No. 330835-03-5

N-(2-hydroxyphenyl)imidodicarbonimidic diamide

Cat. No. B2897124
CAS RN: 330835-03-5
M. Wt: 193.21
InChI Key: MHBHFAPPQHMMJC-UHFFFAOYSA-N
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Description

“N-(2-hydroxyphenyl)imidodicarbonimidic diamide” is a chemical compound with the molecular formula C10H15N5O . It has an average mass of 221.259 Da and a monoisotopic mass of 221.127655 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms forms the unique structure of this compound .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H15N5O, an average mass of 221.259 Da, and a monoisotopic mass of 221.127655 Da .

Scientific Research Applications

Cancer Prevention and Treatment

Fenretinide (N-(4-hydroxyphenyl)retinamide) has been extensively studied for its chemopreventive and therapeutic effects against cancer. It is a synthetic retinoid known for its efficacy in reducing the incidence of experimental tumors in animals and has been tested as a chemopreventive agent in humans due to its weak toxicity. Research indicates that fenretinide may exert its antineoplastic action through mechanisms including immunoenhancing effects, particularly by augmenting the activity of natural killer (NK) cells in the body. Studies have shown an increase in NK activity in patients treated with fenretinide, suggesting its potential role in enhancing the body's immune response against tumor cells (Villa et al., 1993).

Impact on Metabolic Processes

Fenretinide's effects extend beyond cancer prevention into influencing metabolic processes. Metabonomic studies have been conducted to understand the biochemical changes induced by fenretinide in various diseases, including type 2 diabetes mellitus. These studies utilize high-resolution techniques like 1H NMR and UPLC/MS to generate metabolic fingerprints, revealing changes in metabolite profiles upon treatment. Such research underscores the potential of fenretinide in modulating metabolic pathways, which could be beneficial in managing metabolic disorders (Huo et al., 2009).

Toxicity and Tolerability

Despite its benefits, the toxicity and tolerability of fenretinide have been subjects of investigation. Studies aim to establish a dose that can be administered over a lengthy period with acceptable toxicity. Clinical trials have explored the dermatological and systemic effects of fenretinide, noting minimal adverse effects at recommended doses. Such findings are crucial for determining the feasibility of long-term fenretinide treatment in chemoprevention strategies (Costa et al., 1989).

properties

IUPAC Name

1-(diaminomethylidene)-2-(2-hydroxyphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-7(10)13-8(11)12-5-3-1-2-4-6(5)14/h1-4,14H,(H6,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBHFAPPQHMMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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